molecular formula C19H17N3O B2583722 3-amino-N-[4-(phenylamino)phenyl]benzamide CAS No. 1797861-62-1

3-amino-N-[4-(phenylamino)phenyl]benzamide

Cat. No. B2583722
CAS RN: 1797861-62-1
M. Wt: 303.365
InChI Key: DHYYHLSGCQREOR-UHFFFAOYSA-N
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Description

3-amino-N-[4-(phenylamino)phenyl]benzamide (3-APB) is a synthetic compound that has recently been studied for its potential applications in various scientific research areas. 3-APB is a small molecule that has been investigated for its ability to interact with a variety of biochemical and physiological processes, and has been found to have a variety of potential applications in research.

Scientific Research Applications

Chain-Growth Polycondensation for Aramides

Research has shown the synthesis of well-defined poly(p-benzamide) and block copolymers containing this aramide with low polydispersity. This demonstrates its application in creating advanced polymeric materials with potential for various industrial applications due to their controlled molecular weight and structure (Yokozawa et al., 2002).

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized, showing potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. This highlights the compound's potential in the development of new antimicrobial drugs (Bikobo et al., 2017).

Synthesis of Amino-Substituted Derivatives for Anticonvulsant Activity

A study on analogues of 4-amino-N-(1-phenylethyl)benzamide revealed insights into structure-anticonvulsant activity relationships, emphasizing the significance of the amino group's position and modifications for therapeutic applications (Clark & Davenport, 1987).

properties

IUPAC Name

3-amino-N-(4-anilinophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,20H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYYHLSGCQREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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